BenchChemオンラインストアへようこそ!

ITD-1

Enantiomer TGF-β signaling IC50

Select (+)-ITD-1 (CAS 1409968-46-2) for its unique TGFBR2 degradation mechanism—unlike ATP-competitive ALK4/5/7 inhibitors (e.g., SB-431542, A-83-01), it spares Activin/Nodal signaling (51% vs 83% TGF-β inhibition at 2.5 μM) and drives lineage-specific cardiomyocyte enrichment without vascular smooth muscle or endothelial contamination. Substituting ITD-1 with generic kinase inhibitors compromises experimental reproducibility and lineage purity. Essential for stage-specific cardiac differentiation protocols. Verify on-target effects using the less active (−)-ITD-1 enantiomer (IC₅₀ 6.90 μM) as a negative control.

Molecular Formula C27H29NO3
Molecular Weight 415.533
CAS No. 1409968-46-2
Cat. No. B2834361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITD-1
CAS1409968-46-2
Molecular FormulaC27H29NO3
Molecular Weight415.533
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C
InChIInChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3
InChIKeyULFUJLFTRWWLPO-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ITD-1 (CAS 1409968-46-2) Technical Profile: A First-in-Class TGF-β Receptor Degrader for Stem Cell and Cardiac Research Applications


ITD-1 (Inducer of TGF-β type II receptor Degradation-1), specifically its resolved (+)-enantiomer identified by CAS 1409968-46-2, is a small molecule belonging to the b-annulated 1,4-dihydropyridine class [1]. It was discovered through a high-throughput phenotypic screen in mouse embryonic stem cells (mESCs) aimed at identifying compounds that promote cardiomyocyte differentiation [1]. Unlike conventional ATP-competitive kinase inhibitors that target the catalytic activity of TGF-β receptors, (+)-ITD-1 possesses a unique mechanism of action: it selectively induces the proteasomal degradation of the type II TGF-β receptor (TGFBR2), effectively clearing the receptor from the cell surface and inhibiting downstream Smad2/3 phosphorylation with an IC50 of 0.46 μM [2]. This mechanism underpins its functional selectivity in driving the differentiation of uncommitted mesoderm toward a cardiomyocyte fate while sparing vascular smooth muscle and endothelial lineages [1].

Why Generic Substitution of ITD-1 Fails in Controlled Stem Cell Differentiation Protocols


Generic substitution of ITD-1 with other TGF-β pathway inhibitors such as SB-431542 or A-83-01 is scientifically invalid due to a fundamental mechanistic divergence [1]. Standard ALK4/5/7 kinase inhibitors (e.g., SB-431542, A-83-01) block the catalytic activity of type I receptors, a mechanism that affects both TGF-β and closely related Activin/Nodal signaling pathways, leading to broad mesendodermal inhibition [2]. In contrast, (+)-ITD-1 (CAS 1409968-46-2) selectively triggers the degradation of the type II receptor (TGFBR2) [1]. This distinct mode of action confers a unique biological fingerprint: it spares Activin A signaling (only 51% inhibition at 2.5 μM versus 83% for TGF-β) and selectively enhances cardiomyocyte specification from uncommitted mesoderm without promoting vascular smooth muscle or endothelial cell fates [3]. Substituting ITD-1 with a generic ALK5 inhibitor would therefore compromise the lineage specificity of the differentiation protocol and introduce confounding off-target effects on Activin/Nodal pathways, invalidating experimental reproducibility.

Quantitative Evidence Guide: Head-to-Head Performance Data for ITD-1 (CAS 1409968-46-2) vs. Structural and Mechanistic Comparators


Enantiomer-Specific Activity: 15-Fold Superior TGF-β Inhibition of (+)-ITD-1 (1409968-46-2) Over (-)-ITD-1

The resolved (+)-enantiomer of ITD-1 demonstrates significantly higher potency in inhibiting TGF-β signaling compared to its (-)-enantiomer counterpart [1]. This stereospecific activity is critical for experimental design, as the use of racemic ITD-1 introduces a less active component that can confound dose-response relationships. (+)-ITD-1 is the enantiomer that should be prioritized for research requiring maximal TGF-β pathway suppression.

Enantiomer TGF-β signaling IC50

Unique Mechanism: TGFBR2 Degradation vs. Kinase Inhibition Confers Functional Selectivity Over Activin A and BMP Signaling

Unlike ATP-competitive ALK5 kinase inhibitors (e.g., SB-431542, A-83-01) that broadly inhibit TGF-β, Activin, and Nodal signaling, (+)-ITD-1 acts by selectively inducing proteasomal degradation of the type II TGF-β receptor (TGFBR2) [1]. This unique mechanism translates into a distinct selectivity profile. In an SBE4/Smad reporter assay, ITD-1 achieves 83% inhibition of TGF-β signaling at 2.5 μM, whereas it only inhibits Activin A signaling by 51% at the same concentration [2]. Furthermore, ITD-1 displays little or no inhibition of Wnt or BMP signaling pathways, which are often inadvertently modulated by broad-spectrum kinase inhibitors .

Mechanism of Action TGFBR2 degradation Pathway selectivity

Functional Lineage Specificity: ITD-1 Selectively Drives Cardiomyocyte Differentiation Over Vascular Smooth Muscle and Endothelial Lineages

In a comparative functional assay using mouse embryonic stem cells (mESCs), ITD-1 treatment during the day 3-5 mesodermal specification window resulted in a significant increase in Myh6-GFP+ cardiomyocytes, while failing to promote the differentiation of Pecam1+ endothelial cells or Acta2+ smooth muscle cells [1]. This contrasts with the broader mesodermal effects observed with SB-431542, which can promote both cardiomyocyte and endothelial lineages [2]. Specifically, flow cytometry analysis shows that ITD-1 treatment yields a fold increase in Myh6-GFP+ cells over DMSO vehicle control, whereas SB-431542 and LY-364947 fail to achieve a statistically significant increase in cardiomyocyte specification under the same assay conditions [1].

Cardiomyocyte differentiation Lineage specificity Stem cells

Chiral Purity and Potency: (+)-ITD-1 (1409968-46-2) Demonstrates >2-Fold Increase in TGF-β Inhibition Over Racemic ITD-1

A direct comparison of the resolved (+)-enantiomer with the racemic ITD-1 mixture demonstrates a substantial potency advantage. (+)-ITD-1 exhibits a greater than 2-fold increase in TGF-β inhibition, with an IC50 of approximately 400 nM, compared to the racemic mixture [1]. This potency difference is consistent with the 15-fold difference observed between the (+)- and (-)-enantiomers, as the racemic mixture contains an equimolar amount of the significantly less active (-)-enantiomer [2]. Furthermore, (+)-ITD-1 shows a 1.3-fold increase in cardiogenic activity compared to the racemic mixture in mESC differentiation assays [1].

Enantiomer Potency Racemic mixture

Optimal Research and Industrial Application Scenarios for ITD-1 (CAS 1409968-46-2) Based on Empirical Evidence


High-Fidelity Cardiomyocyte Differentiation from Pluripotent Stem Cells for Disease Modeling and Drug Screening

Utilize (+)-ITD-1 (CAS 1409968-46-2) in stage-specific cardiac differentiation protocols to selectively enrich for cardiomyocytes from pluripotent stem cell-derived mesoderm [1]. The compound's unique ability to drive cardiogenesis while sparing endothelial and smooth muscle lineages (as demonstrated by Myh6-GFP+ cell enrichment without concurrent increase in Pecam1+ or Acta2+ cells) yields higher-purity cardiomyocyte populations, which are essential for accurate disease modeling and high-throughput drug toxicity screening [2]. This application is particularly valuable in generating patient-specific induced pluripotent stem cell (iPSC)-derived cardiomyocytes for personalized medicine initiatives.

Investigating TGF-β Signaling with Minimal Activin/Nodal Pathway Crosstalk

Employ (+)-ITD-1 as a research tool to dissect TGF-β-specific signaling events in complex biological systems where Activin or Nodal signaling must remain intact [1]. The compound's differential inhibition profile (83% TGF-β inhibition vs. 51% Activin A inhibition at 2.5 μM) makes it uniquely suited for experiments designed to elucidate TGF-β-dependent phenotypes without confounding modulation of closely related TGF-β superfamily members [2]. This is critical for studies in early embryonic development, stem cell self-renewal, and cancer biology where Activin/Nodal pathways play distinct roles.

Target Validation and Chemical Probe Studies Focused on TGFBR2 Degradation Mechanisms

Use (+)-ITD-1 as a selective chemical probe to investigate the biological consequences of TGFBR2 degradation, a mechanism distinct from kinase inhibition [1]. This application is particularly relevant for target validation studies in fibrosis, cancer, and immune modulation, where sustained receptor downregulation may offer therapeutic advantages over transient kinase blockade [2]. The availability of the significantly less active (-)-ITD-1 enantiomer (IC50 = 6.90 μM) provides a valuable negative control for verifying on-target effects in these mechanistic studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for ITD-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.